molecular formula C18H15NO3 B2380067 N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide CAS No. 90466-58-3

N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide

Cat. No.: B2380067
CAS No.: 90466-58-3
M. Wt: 293.322
InChI Key: SPBRUNBZOQIJBX-UHFFFAOYSA-N
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Description

N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide: is an organic compound with the molecular formula C18H15NO3 This compound is characterized by the presence of an anthracene core with two ketone groups at positions 9 and 10, and a butanamide group attached to the 1-position of the anthracene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide typically involves the reaction of 9,10-anthraquinone with butanoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form additional ketone or carboxylic acid groups.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Nucleophiles like or can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or diols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-4-methoxybenzamide
  • N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide
  • N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide

Uniqueness

N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide is unique due to its specific substitution pattern on the anthracene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-6-15(20)19-14-10-5-9-13-16(14)18(22)12-8-4-3-7-11(12)17(13)21/h3-5,7-10H,2,6H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBRUNBZOQIJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90466-58-3
Record name N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BUTANAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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